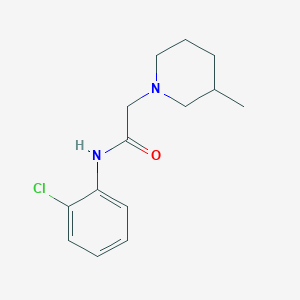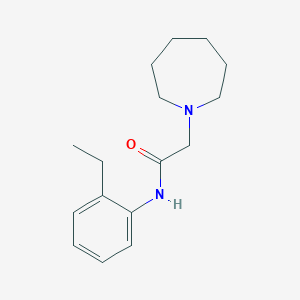
N-(2-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(3-methyl-1-piperidinyl)acetamide, commonly known as CPCA, is a synthetic compound that belongs to the class of piperidine derivatives. CPCA has been studied extensively for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
CPCA works by binding to the sigma receptor, which is a type of receptor found in the central nervous system. The sigma receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. By binding to the sigma receptor, CPCA can modulate the activity of the receptor and affect these physiological processes.
Biochemical and Physiological Effects:
CPCA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters involved in mood regulation. CPCA has also been shown to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPCA in lab experiments is its specificity for the sigma receptor. This allows researchers to study the effects of modulating the sigma receptor without affecting other receptors in the central nervous system. However, one limitation of using CPCA is its potential toxicity. Studies have shown that high doses of CPCA can be toxic to cells and may cause cell death.
Zukünftige Richtungen
There are several future directions for the study of CPCA. One area of research is the potential use of CPCA in the treatment of depression and anxiety. Studies have shown that CPCA has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential use in humans. Another area of research is the development of new sigma receptor ligands based on the structure of CPCA. These ligands may have improved specificity and efficacy compared to CPCA and may have potential therapeutic applications in the future.
In conclusion, CPCA is a synthetic compound that has been studied extensively for its potential use in scientific research. Its unique properties and mechanism of action make it a valuable tool in studying the central nervous system. While there are limitations to its use, further research into the potential therapeutic applications of CPCA and the development of new sigma receptor ligands based on its structure may lead to new treatments for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
CPCA has been used in scientific research for its potential use as a tool in studying the central nervous system. It has been shown to have an affinity for the sigma receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. CPCA has also been studied for its potential use in the treatment of various neurological disorders, including depression and anxiety.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-5-4-8-17(9-11)10-14(18)16-13-7-3-2-6-12(13)15/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORGWDDYMPFXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422508.png)


![N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4422523.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422529.png)



![N-(4-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422566.png)




![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4422594.png)